TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE
Overview
Description
TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE: is a chemical compound with the molecular formula C13H17NO3 . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a tert-butyl carbamate group attached to a 2-oxo-1-phenylethyl moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE typically involves the reaction of phenylglycinol with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure includes:
- Dissolving phenylglycinol in an appropriate solvent such as dichloromethane.
- Adding tert-butyl chloroformate dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with advanced purification methods to achieve high purity and yield. The reaction conditions are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild acidic conditions, allowing for the selective deprotection of amine groups in complex molecules .
Comparison with Similar Compounds
TERT-BUTYL N-(2-OXOETHYL)CARBAMATE: Similar structure but with an oxoethyl group instead of an oxo-1-phenylethyl group.
TERT-BUTYL CARBAMATE: Lacks the oxo-1-phenylethyl moiety, making it less versatile in certain reactions.
Uniqueness: TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE is unique due to its specific structural features, which provide enhanced reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it highly valuable in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-oxo-1-phenylethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVGKAAGTGDOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451782 | |
Record name | Carbamic acid, (2-oxo-1-phenylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140196-38-9 | |
Record name | Carbamic acid, (2-oxo-1-phenylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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